2-Cycloheptylcyclopropan-1-amine
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Overview
Description
2-Cycloheptylcyclopropan-1-amine is an organic compound with the molecular formula C10H19N. It consists of a cycloheptyl group attached to a cyclopropane ring, which is further bonded to an amine group. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylcyclopropan-1-amine typically involves the nucleophilic substitution of a cyclopropyl halide with a cycloheptylamine. This reaction can be carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, making it a stronger nucleophile. The reaction is usually conducted in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic attack on the cyclopropyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
2-Cycloheptylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Cycloheptylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. For example, in biological systems, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropane ring and an amine group.
Cycloheptylamine: Contains a cycloheptyl group attached to an amine group.
Cyclopropylcyclohexylamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
2-Cycloheptylcyclopropan-1-amine is unique due to the combination of the cycloheptyl and cyclopropane rings, which imparts distinct steric and electronic properties. This unique structure can influence its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-cycloheptylcyclopropan-1-amine |
InChI |
InChI=1S/C10H19N/c11-10-7-9(10)8-5-3-1-2-4-6-8/h8-10H,1-7,11H2 |
InChI Key |
OOSWSKJQHCSTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CC2N |
Origin of Product |
United States |
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